3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
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Overview
Description
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a cyclic amine compound with the molecular formula C6H11NO·HCl. It is known for its unique bicyclic structure, which includes an oxygen bridge. This compound has been studied for its various physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene oxide with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxygen bridge, used in different chemical reactions.
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Adipate: A derivative used in polymer chemistry.
Uniqueness: 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYEXXYVSGDKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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